3-(2-furyl)-4-(1-naphthyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(FURAN-2-YL)-4-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a heterocyclic compound that features a furan ring, a naphthalene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-YL)-4-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan-2-yl hydrazine with a naphthalene-1-carbaldehyde in the presence of a suitable catalyst to form the triazole ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-YL)-4-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized triazole derivatives.
Scientific Research Applications
3-(FURAN-2-YL)-4-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-YL)-4-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(FURAN-2-YL)-4-(PHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
- 3-(THIOPHEN-2-YL)-4-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
- 3-(FURAN-2-YL)-4-(PYRIDIN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
Uniqueness
3-(FURAN-2-YL)-4-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to the presence of both furan and naphthalene rings, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
3-(furan-2-yl)-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c21-16-18-17-15(14-9-4-10-20-14)19(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNOAQWHYJSWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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